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Compound of Interest

Compound Name: Nitrosobenzene

Cat. No.: B162901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key transition

metal-catalyzed reactions involving nitroso compounds. These reactions offer powerful

methodologies for the synthesis of complex nitrogen- and oxygen-containing molecules, which

are of significant interest in medicinal chemistry and materials science.

Rhodium(III)-Catalyzed C-H Olefination of N-
Nitrosoanilines
The direct C-H functionalization of arenes is a highly sought-after transformation in organic

synthesis. The use of a nitroso group as a directing group has emerged as a powerful strategy

for the ortho-selective olefination of anilines. Rhodium(III) catalysts have proven to be

particularly effective for this transformation.

Application Notes:
Rhodium(III)-catalyzed C-H olefination of N-nitrosoanilines provides a direct method to

introduce alkenyl groups at the ortho-position of anilines. The nitroso group acts as a traceless

directing group, facilitating the C-H activation and subsequent olefination. This reaction

tolerates a wide range of functional groups on both the N-nitrosoaniline and the olefin coupling
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partner, making it a versatile tool for the synthesis of substituted anilines. The products can be

further transformed into various heterocyclic compounds.

Quantitative Data:
Table 1: Substrate Scope for the Rh(III)-Catalyzed Ortho-Olefination of N-Nitrosoanilines with

Alkenes.

Entry
N-
Nitrosoaniline

Alkene Product Yield (%)

1
N-Methyl-N-

nitrosoaniline
Ethyl acrylate 95

2
N-Ethyl-N-

nitrosoaniline
Ethyl acrylate 92

3

N-Methyl-4-

methoxy-N-

nitrosoaniline

Ethyl acrylate 88

4

N-Methyl-4-

chloro-N-

nitrosoaniline

Ethyl acrylate 78

5
N-Methyl-N-

nitrosoaniline
Styrene 75

6
N-Methyl-N-

nitrosoaniline
1-Hexene 65

Data compiled from representative literature. Yields are for isolated products.

Experimental Protocol:
General Procedure for the Rh(III)-Catalyzed Ortho-Olefination of N-Nitrosoanilines:

To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the N-nitrosoaniline

(0.5 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 2 mol%), and AgSbF₆ (13.7 mg, 0.04

mmol, 8 mol%).
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Evacuate and backfill the vial with argon three times.

Add the alkene (1.0 mmol, 2.0 equiv) and dichloroethane (DCE, 2.0 mL) via syringe.

Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C.

Stir the reaction mixture for 12 hours.

After cooling to room temperature, dilute the mixture with dichloromethane (10 mL) and filter

through a pad of Celite.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes) to afford the desired ortho-olefinated product.

Visualization:
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Proposed catalytic cycle for Rh(III)-catalyzed C-H olefination.

Asymmetric Nitroso Diels-Alder Reaction
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The hetero-Diels-Alder reaction of nitroso compounds provides a powerful method for the

synthesis of 3,6-dihydro-1,2-oxazines, which are versatile intermediates for the preparation of

various amino alcohols and other nitrogen-containing compounds. The development of catalytic

and enantioselective versions of this reaction has significantly increased its synthetic utility.

Application Notes:
Copper(I) complexes with chiral bisphosphine ligands have been shown to be highly effective

catalysts for the asymmetric nitroso Diels-Alder reaction.[1][2] These reactions typically

proceed with high yields, diastereoselectivities, and enantioselectivities, providing access to

enantioenriched 1,2-oxazines. The reaction is applicable to a range of dienes and

nitrosoarenes.

Quantitative Data:
Table 2: Substrate Scope for the Copper-Catalyzed Asymmetric Nitroso Diels-Alder Reaction.

[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubs.acs.org/doi/abs/10.1021/jacs.5b11273
https://pubs.rsc.org/en/content/articlelanding/2017/cc/c6cc09587a
https://pubs.acs.org/doi/abs/10.1021/jacs.5b11273
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Diene
Nitroso
Compound

Ligand Yield (%) ee (%)

1

1,3-

Cyclohexadie

ne

Nitrosobenze

ne

(S)-DTBM-

SEGPHOS
98 99

2

1,3-

Cyclopentadi

ene

Nitrosobenze

ne

(S)-DTBM-

SEGPHOS
95 97

3 Isoprene
Nitrosobenze

ne

(S)-DTBM-

SEGPHOS
85 92

4
2,3-Dimethyl-

1,3-butadiene

Nitrosobenze

ne

(S)-DTBM-

SEGPHOS
91 95

5

1,3-

Cyclohexadie

ne

4-

Chloronitroso

benzene

(S)-DTBM-

SEGPHOS
96 99

6

1,3-

Cyclohexadie

ne

4-

Methoxynitro

sobenzene

(S)-DTBM-

SEGPHOS
93 98

Data compiled from representative literature. Yields are for isolated products. ee =

enantiomeric excess.

Experimental Protocol:
General Procedure for the Copper-Catalyzed Asymmetric Nitroso Diels-Alder Reaction:[1]

In a glovebox, to an oven-dried vial, add Cu(CH₃CN)₄PF₆ (7.4 mg, 0.02 mmol, 5 mol%) and

(S)-DTBM-SEGPHOS (14.6 mg, 0.022 mmol, 5.5 mol%).

Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to

form the catalyst solution.

In a separate vial, dissolve the nitrosobenzene (42.8 mg, 0.4 mmol, 1.0 equiv) in anhydrous

toluene (1.0 mL).
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Cool both the catalyst solution and the nitrosobenzene solution to -78 °C.

To the catalyst solution, add the diene (0.8 mmol, 2.0 equiv) via syringe.

Add the pre-cooled nitrosobenzene solution dropwise to the catalyst-diene mixture over 10

minutes.

Stir the reaction mixture at -78 °C for 6 hours.

Quench the reaction by adding a saturated aqueous solution of NH₄Cl (2 mL).

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes) to afford the desired 1,2-oxazine product.

Visualization:
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Experimental workflow for the asymmetric nitroso Diels-Alder reaction.
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Asymmetric Nitroso Aldol Reaction
The asymmetric nitroso aldol reaction provides a direct route to chiral α-aminooxy or α-

hydroxyamino carbonyl compounds, which are valuable building blocks in organic synthesis.

Silver(I) complexes with chiral phosphine ligands have been successfully employed as

catalysts for this transformation.

Application Notes:
The silver(I)-BINAP catalyzed asymmetric nitroso aldol reaction of tin enolates with

nitrosobenzene is a highly enantioselective and regioselective process.[3] The reaction

typically affords the O-alkylation product (α-aminooxy ketone) in high yield and with excellent

enantiomeric excess. The resulting α-aminooxy ketones can be readily converted to the

corresponding chiral α-hydroxy ketones.

Quantitative Data:
Table 3: Substrate Scope for the Silver-Catalyzed Asymmetric Nitroso Aldol Reaction.
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Entry
Ketone
Precursor

Tin
Enolate

Catalyst Yield (%) O/N Ratio ee (%)

1
Cyclohexa

none

Trimethylti

n enolate

(R)-

BINAP·Ag

OTf

95 >99:1 97

2
Cyclopenta

none

Trimethylti

n enolate

(R)-

BINAP·Ag

OTf

92 >99:1 96

3
Acetophen

one

Trimethylti

n enolate

(R)-

BINAP·Ag

OTf

88 >99:1 94

4
Propiophe

none

Trimethylti

n enolate

(R)-

BINAP·Ag

OTf

85 >99:1 95

5

4'-

Methoxyac

etophenon

e

Trimethylti

n enolate

(R)-

BINAP·Ag

OTf

90 >99:1 93

6

4'-

Chloroacet

ophenone

Trimethylti

n enolate

(R)-

BINAP·Ag

OTf

82 >99:1 91

Data compiled from representative literature. Yields are for isolated products. O/N Ratio refers

to the regioselectivity of O- vs. N-alkylation. ee = enantiomeric excess.

Experimental Protocol:
General Procedure for the Silver-Catalyzed Asymmetric Nitroso Aldol Reaction:

To an oven-dried flask under an argon atmosphere, add (R)-BINAP (31.1 mg, 0.05 mmol, 10

mol%) and AgOTf (12.8 mg, 0.05 mmol, 10 mol%).

Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes to form

the catalyst complex.
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Cool the solution to -78 °C.

In a separate flask, prepare the trimethyltin enolate by adding n-BuLi (0.55 mmol, 1.1 equiv)

to a solution of the corresponding ketone (0.5 mmol, 1.0 equiv) in anhydrous THF (2.0 mL) at

-78 °C, followed by the addition of Me₃SnCl (0.55 mmol, 1.1 equiv). Stir for 30 minutes at -78

°C.

Add the freshly prepared tin enolate solution to the pre-cooled catalyst solution via cannula.

Add a solution of nitrosobenzene (53.5 mg, 0.5 mmol, 1.0 equiv) in anhydrous THF (1.0

mL) dropwise to the reaction mixture.

Stir the reaction at -78 °C for 4 hours.

Quench the reaction with a saturated aqueous solution of NaHCO₃ (5 mL).

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: diethyl

ether/hexanes) to afford the α-aminooxy ketone.

Visualization:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b162901#transition-metal-catalyzed-
reactions-involving-nitroso-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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